N,N,3-trimethyl-2-oxobutane-1-sulfonamide
Description
Properties
IUPAC Name |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTPFDCFESNIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CS(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Sulfonamides with Keto-Functionalities
Sulfonamides like N,N,3-trimethyl-2-oxobutane-1-sulfonamide are typically synthesized via nucleophilic substitution reactions where an amine reacts with a sulfonyl-containing electrophile. The keto group in the 2-oxobutane moiety requires mild conditions to avoid reduction or side reactions.
Direct coupling of amines with sulfonyl chlorides or sulfonic acid derivatives
This classical method involves reacting a suitable amine (in this case, a 3-trimethyl-substituted 2-oxobutane amine derivative) with sulfonyl chlorides under controlled temperature to form the sulfonamide bond. Protection of the keto group or use of mild bases is often necessary to prevent side reactions.Reductive coupling of nitro compounds with sulfinates
Recent advances have shown that nitroarenes or nitroalkanes can be reductively coupled with sodium sulfinates to form sulfonamides in one step, often catalyzed by Pd/C or iron-based catalysts in aqueous media. This method offers mild conditions and high selectivity, which could be adapted for keto-substituted substrates to preserve the oxo group.Electrochemical synthesis and metal-organic framework (MOF) catalysis
Electrochemical methods and MOF catalysts (e.g., MIL-101(Fe)) have been reported to facilitate sulfonamide formation efficiently with high selectivity and recyclability, potentially applicable for sensitive keto-containing sulfonamides.
Specific Preparation Methodology for this compound
While direct literature on this exact compound is limited, extrapolations from closely related sulfonamide syntheses provide a reliable framework:
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Preparation of 3-trimethyl-2-oxobutane amine derivative | Starting from 3-trimethyl-2-oxobutane, amination via reductive amination or substitution | Introduce the amine functionality at the sulfonamide nitrogen position | Protect keto group if necessary |
| 2. Sulfonylation with sulfonyl chloride or sulfonic acid derivative | Reaction with sulfonyl chloride (e.g., methane sulfonyl chloride) in presence of base (e.g., triethylamine) | Formation of sulfonamide bond (S–N) | Low temperature (0-5°C) to avoid keto group degradation |
| 3. Purification and isolation | Filtration, washing with organic solvents (e.g., dichloromethane, ethyl acetate), drying | Obtain pure sulfonamide compound | Yield optimization by solvent choice and reaction time |
A representative example from patent literature describes the use of triethylamine as a base and dichloromethane as solvent at 25-30°C for sulfonamide formation, with subsequent cooling and work-up to isolate the product.
Catalytic and Reductive Coupling Methods
Recent research highlights catalytic methods that could be adapted for this compound:
Pd/C Catalyzed Reductive Coupling
Nitroalkanes or nitroarenes are coupled with sodium sulfinates in the presence of Pd/C catalyst without additional reducing agents or ligands, offering mild conditions and high efficiency.Iron-Based MOF Catalysis
Using MIL-101(Fe) as a catalyst in water, sodium arylsulfinates react with nitro compounds to form sulfonamides with high selectivity and recyclability.
These methods are advantageous for substrates sensitive to harsh reagents or conditions, such as keto-containing sulfonamides.
Research Findings and Yields
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical sulfonyl chloride + amine (triethylamine base, DCM solvent) | 0-25°C, 3-12 hours | 65-85% (typical) | Straightforward, scalable | Requires protection of keto group |
| Pd/C catalyzed reductive coupling of nitroalkane + sulfinate | Room temperature, aqueous or organic solvent | 70-90% | Mild, no extra reducing agents | Catalyst sensitivity, substrate scope |
| MIL-101(Fe) catalysis in water | Ambient temperature | 75-88% | Recyclable catalyst, green solvent | Catalyst preparation complexity |
These yields and conditions are inferred from analogous sulfonamide syntheses reported in recent literature.
Summary Table of Preparation Parameters
| Parameter | Classical Sulfonylation | Reductive Coupling (Pd/C) | MOF Catalysis (MIL-101(Fe)) |
|---|---|---|---|
| Starting materials | Amine derivative + sulfonyl chloride | Nitroalkane + sodium sulfinate | Nitroarene + sodium sulfinate |
| Catalyst | None (base used) | Pd/C catalyst | MIL-101(Fe) MOF catalyst |
| Solvent | Dichloromethane, methanol | Water or organic solvent | Water |
| Temperature | 0-30°C | Room temperature | Room temperature |
| Reaction time | 3-12 hours | Few hours | Few hours |
| Yield range | 65-85% | 70-90% | 75-88% |
| Keto group compatibility | Requires protection or mild conditions | Compatible | Compatible |
| Environmental impact | Moderate | Low | Low, green chemistry |
Chemical Reactions Analysis
Types of Reactions
N,N,3-trimethyl-2-oxobutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amine derivatives, and various substituted sulfonamides .
Scientific Research Applications
N,N,3-trimethyl-2-oxobutane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,3-trimethyl-2-oxobutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity . The pathways involved may include metabolic and signaling pathways relevant to its biological effects .
Comparison with Similar Compounds
Structural Differences
- N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (): This compound features dual azide (-N₃) groups and a para-methylbenzenesulfonamide substituent. Unlike the target compound, it lacks a ketone group and includes aromatic sulfonamide components.
Ferrocenyl/Thiophene-containing Sulfonamide ():
A bicyclic structure with ferrocenylmethylidene and thiophene substituents imparts redox activity and π-conjugation, which are absent in the target compound. The presence of a tertiary butyl group and methanesulfonic acid in related derivatives () further alters steric bulk and acidity .
Physicochemical Properties
Key Findings :
- The target compound’s methyl groups enhance solubility in organic solvents compared to azide-containing derivatives .
- Electron-withdrawing substituents (e.g., azides) lower sulfonamide NH pKa, increasing acidity, while methyl groups have a weaker electron-donating effect .
Research Implications and Limitations
- Synthetic Challenges : The target compound’s synthesis may require controlled alkylation to avoid over-substitution, a common issue in sulfonamide chemistry.
- Stability Concerns : Unlike azide derivatives (), the methyl and ketone groups in the target compound reduce explosive risks but may introduce hydrolytic instability under acidic conditions.
- Biological Activity : Sulfonamides with aromatic groups () often exhibit antimicrobial properties, while aliphatic variants like the target compound may have lower bioactivity but better pharmacokinetic profiles.
Biological Activity
N,N,3-trimethyl-2-oxobutane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Formula : C₇H₁₅NO₃S
- Molecular Weight : 193.27 g/mol
- CAS Number : 1803583-44-9
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, sulfonamides disrupt bacterial growth by preventing the synthesis of folate necessary for DNA replication .
Antimicrobial Properties
This compound has been studied for its antimicrobial properties against various pathogens. The compound exhibits:
- Bacteriostatic Activity : It inhibits bacterial growth rather than killing bacteria outright. This effect is particularly noted against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Comparative Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) values provide insight into the effectiveness of this compound compared to other sulfonamides:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 10 | S. aureus, E. coli |
| Sulfamethazine | 5 | S. aureus, E. coli |
| Sulfadiazine | 8 | Bacillus subtilis |
This table indicates that this compound shows promising antimicrobial activity, though it may not be as potent as some established sulfonamides.
Enzyme Inhibition Studies
Research has indicated that this compound can inhibit various enzymes involved in metabolic pathways:
- Dihydropteroate Synthase : Essential for bacterial folate synthesis.
- Carbonic Anhydrase : Its inhibition can lead to therapeutic applications in treating conditions like glaucoma and certain types of edema .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in both clinical and industrial settings:
- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against multidrug-resistant strains of S. aureus, with MIC values comparable to those of traditional antibiotics .
- Pharmacological Applications : Investigations into its role as a pharmaceutical intermediate have shown potential for developing new drugs targeting bacterial infections .
- Toxicological Assessments : While generally well-tolerated, higher doses have been associated with adverse reactions similar to those seen with other sulfonamides, including allergic reactions and gastrointestinal disturbances .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
